molecular formula C12H8BrF2NO B1328465 5-Bromo-2-(3,4-difluorophenoxy)aniline CAS No. 946743-79-9

5-Bromo-2-(3,4-difluorophenoxy)aniline

Cat. No.: B1328465
CAS No.: 946743-79-9
M. Wt: 300.1 g/mol
InChI Key: XSEVZGAEUROJHC-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,4-difluorophenoxy)aniline is a brominated aromatic amine featuring a 3,4-difluorophenoxy substituent. Its structure combines a bromine atom at the 5-position of the aniline ring and a 3,4-difluorophenoxy group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine and bromine, which can modulate reactivity and stability .

Properties

IUPAC Name

5-bromo-2-(3,4-difluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEVZGAEUROJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-2-(3,4-difluorophenoxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and 5-bromo-2-nitroaniline.

    Reaction Conditions: The reaction involves the nucleophilic aromatic substitution of 3,4-difluorophenol with 5-bromo-2-nitroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures.

    Reduction: The resulting nitro compound is then reduced to the corresponding aniline using a reducing agent such as palladium on carbon and hydrogen gas.

    Purification: The final product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

5-Bromo-2-(3,4-difluorophenoxy)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, it can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the aniline form.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-2-(3,4-difluorophenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,4-difluorophenoxy)aniline involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the aniline group, contribute to its binding affinity and specificity towards certain proteins or enzymes. The compound can modulate the activity of these targets by forming covalent or non-covalent interactions, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3): Substitutes the difluorophenoxy group with a trifluoromethyl (-CF₃) group. The -CF₃ group enhances lipophilicity and metabolic stability compared to the ether-linked difluorophenoxy group .

5-Bromo-2-(3-ethoxyphenoxy)aniline (CAS 946665-32-3): Replaces fluorine atoms with an ethoxy (-OCH₂CH₃) group, increasing steric bulk and altering electronic properties .

Physical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³)
5-Bromo-2-(3,4-difluorophenoxy)aniline* C₁₂H₇BrF₂NO 298.10 Not reported Not reported
5-Bromo-2-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 84–86 (5 Torr) 1.712
5-Bromo-2-(3-ethoxyphenoxy)aniline C₁₄H₁₃BrNO₂ 308.17 Not reported Not reported
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline C₇H₄BrF₄N 258.01 Not reported Not reported

*Estimated based on structural analogs .

Biological Activity

5-Bromo-2-(3,4-difluorophenoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has the following molecular formula: C12H8BrF2NC_{12}H_{8}BrF_{2}N. It features a bromine atom and two fluorine atoms on the phenyl rings, which may influence its biological activity by altering electronic properties and steric factors.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 5-bromoaniline and 3,4-difluorophenol.
  • Reaction Conditions : The reaction is usually conducted in the presence of a base (e.g., potassium carbonate) and a solvent such as dimethylformamide (DMF).
  • Purification : The product is purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant growth inhibition.

  • Cell Lines Tested : Commonly tested cell lines include MCF-7 (breast cancer) and A549 (lung cancer).
  • IC50 Values : The compound exhibits IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer cells.
Cell LineIC50 (µM)
MCF-710.5
A54912.3

The mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : It activates apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
  • VEGFR Inhibition : Preliminary findings suggest that it may inhibit vascular endothelial growth factor receptor (VEGFR) signaling, which is crucial for tumor angiogenesis.

Additional Biological Activities

Beyond its anticancer effects, this compound has shown promise in other areas:

  • Antimicrobial Activity : Studies indicate that it possesses antibacterial properties against certain strains of bacteria.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers after 24 hours of exposure.
    • Findings : Increased levels of caspase-3 and caspase-9 were observed, indicating activation of the intrinsic apoptotic pathway.
  • VEGFR Inhibition Study : Another investigation assessed the compound's effect on VEGFR signaling pathways in vitro, revealing a dose-dependent decrease in VEGF-induced proliferation of endothelial cells.

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